naphthalene-2,3-dicarbonitrile
Overview
Description
naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2nd and 3rd positions of the naphthalene ring. This compound is known for its applications in the synthesis of naphthalocyanines, which are used in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-2,3-dicarbonitrile typically involves the reaction of α,α,α’,α’-tetrabromo-o-xylene with fumaronitrile in the presence of sodium iodide and anhydrous dimethylformamide (DMF). The reaction is carried out at 75°C for several hours . The product is then purified through recrystallization to obtain white crystals.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: naphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Cyclotetramerization: This reaction forms naphthalocyanines, which are important in photodynamic therapy.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate in DMF are commonly used.
Cyclotetramerization: Metal salts like zinc(II), nickel(II), cobalt(II), and copper(II) are used in the presence of solvents like dimethylaminoethanol.
Major Products:
Scientific Research Applications
naphthalene-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalene-2,3-dicarbonitrile primarily involves its conversion to naphthalocyanines. These compounds exhibit photodynamic activity, where they generate reactive oxygen species upon exposure to light. This property is utilized in photodynamic therapy to target and destroy cancer cells .
Comparison with Similar Compounds
Phthalocyanines: These compounds are structurally similar but have different substituents on the aromatic ring.
Naphthalocyanines: These are closely related to naphthalene-2,3-dicarbonitrile and share similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for the formation of naphthalocyanines with distinct optical and electronic properties. This makes it particularly valuable in applications requiring strong near-infrared absorption .
Biological Activity
Naphthalene-2,3-dicarbonitrile (NDC) is an organic compound belonging to the family of naphthalene derivatives. Its unique structure, characterized by two cyano groups at the 2nd and 3rd positions of the naphthalene ring, imparts distinct chemical properties that have attracted significant attention in biological research. This article explores the biological activity of NDC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The positioning of the cyano groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to a range of biologically active derivatives. The compound's reactivity is crucial for its potential applications in medicinal chemistry and materials science.
Mechanisms of Biological Activity
The biological activity of NDC can be attributed to its interaction with various biomolecular targets. Research indicates that NDC derivatives may act as enzyme inhibitors or modulators of biochemical pathways. The specific mechanism often depends on the structure of the derivative and the target enzyme or protein involved.
Potential Mechanisms Include:
- Enzyme Inhibition : NDC derivatives may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Antioxidant Activity : Some studies suggest that NDC can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : The cyano groups in NDC may contribute to its effectiveness against bacterial and fungal infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including NDC. For instance, a study investigating a series of naphthalene-chalcone derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. Notably, one derivative showed an IC50 value of against the A549 lung cancer cell line .
Antimicrobial Activity
NDC has also been evaluated for its antimicrobial properties. A study reported that specific naphthalene derivatives demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated effective antibacterial and antifungal activities across different strains .
Case Studies
-
Naphthalene Derivatives in Cancer Treatment :
- Study Overview : A series of novel naphthalene-chalcone derivatives were synthesized and tested for anticancer activity.
- Findings : Among the tested compounds, several demonstrated potent activity against various cancer cell lines while also exhibiting antibacterial properties.
- : These findings suggest that naphthalene derivatives could serve dual roles in treating cancer while preventing opportunistic infections .
-
Synthesis and Characterization :
- Study Overview : Researchers synthesized a new class of naphthalonitriles featuring donor-acceptor characteristics.
- Findings : These compounds displayed efficient emission properties and potential applications in photonic devices.
- : The study emphasizes the versatility of naphthalene derivatives in both biological and material sciences .
Data Table: Biological Activity Summary
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
NDC | Anticancer | A549 (lung cancer) | |
NDC | Antibacterial | E. coli | >100 μg/mL |
S. aureus | 31.3 μg/mL | ||
Antifungal | C. albicans | 15.6 μg/mL |
Properties
IUPAC Name |
naphthalene-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYJRSSFXTESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345032 | |
Record name | 2,3-Dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22856-30-0 | |
Record name | 2,3-Dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dicyanonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dicyanonaphthalene?
A1: The molecular formula of 2,3-dicyanonaphthalene is C12H6N2, and its molecular weight is 178.19 g/mol. []
Q2: What spectroscopic data is available for 2,3-dicyanonaphthalene?
A2: 2,3-DCN has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ] These techniques provide information about the functional groups, electronic transitions, and structural features of the molecule. [, , , , , , ] For example, IR spectroscopy reveals characteristic peaks for the cyano groups, while UV-Vis spectroscopy shows strong absorption bands in the UV region, typical for aromatic compounds. [, , , , , , ]
Q3: What are the common synthetic routes to 2,3-dicyanonaphthalene?
A3: 2,3-DCN can be synthesized from o-xylene through a series of reactions, including free radical bromination followed by cyclization. [, ] Alternative methods involve the reaction of bis(dibromomethyl)benzene derivatives with fumaronitrile in the presence of potassium iodide. [] Researchers have explored and optimized these synthetic procedures to improve yield and reduce costs. [, , ]
Q4: How does potassium iodide facilitate the synthesis of 2,3-dicyanonaphthalene from bis(dibromomethyl)benzene derivatives?
A4: Potassium iodide plays a crucial role in the reaction between bis(dibromomethyl)benzene derivatives and fumaronitrile, enabling the formation of 2,3-dicyanonaphthalene. [] Instead of acting as a catalyst, potassium iodide serves as a reagent, reacting with the bromine atoms in the starting material to facilitate the cyclization reaction. []
Q5: Can 2,3-dicyanonaphthalene be used to synthesize other compounds?
A5: Yes, 2,3-DCN is a versatile building block for synthesizing a variety of compounds, including naphthalocyanines (NCs) and their derivatives. [, , , , , , ] NCs are formed through the cyclotetramerization of 2,3-DCN in the presence of metal salts. [, , , , , , ]
Q6: What are the photochemical properties of 2,3-dicyanonaphthalene?
A6: 2,3-DCN exhibits intriguing photochemical properties, particularly its ability to participate in electron transfer reactions upon photoexcitation. [, , ] Its singlet excited state has a relatively long lifetime, allowing it to interact with electron donors, such as aromatic compounds and alkenes, leading to the formation of free-radical ions. [, , ]
Q7: How efficient is 2,3-dicyanonaphthalene in producing singlet oxygen?
A7: Studies on the photochemical properties of 2,3-dicyanonaphthalene have shown that its efficiency in producing singlet oxygen from the first excited singlet state (S1) is close to zero. [] This contrasts with other dicyanonaphthalene isomers, such as 1,2-DCN and 1,4-DCN, which exhibit significantly higher efficiencies for singlet oxygen production from the S1 state. []
Q8: What are the potential applications of 2,3-dicyanonaphthalene and its derivatives?
A8: 2,3-DCN and its derivatives, particularly 2,3-NCs, have attracted attention for various potential applications:
- Dye-sensitized solar cells (DSSCs): 2,3-NCs have shown promise as near-infrared sensitizers in DSSCs, exhibiting high incident photon-to-current conversion efficiency (IPCE) in the red/near-IR region. []
- Photodynamic therapy (PDT): Researchers are exploring the use of 2,3-NC derivatives as potential photosensitizers for PDT due to their ability to generate singlet oxygen upon light irradiation. [, , ]
- Organic electronics: 2,3-NCs and their derivatives are being investigated for potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. [, ]
Q9: Have computational methods been used to study 2,3-dicyanonaphthalene?
A9: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the electronic structure, optimized geometry, and other properties of 2,3-DCN. [, , ] These calculations provide valuable insights into the electronic distribution, molecular orbitals, and other parameters that influence the reactivity and photophysical behavior of 2,3-DCN. [, , ]
Q10: How do structural modifications of 2,3-dicyanonaphthalene affect its properties and applications?
A10: Introducing various substituents on the naphthalene ring of 2,3-DCN can significantly impact its properties. For instance, incorporating electron-donating groups, such as alkoxy groups, can influence the electronic absorption spectrum, leading to bathochromic shifts in the Q-band region. [] The number and type of substituents can also impact the solubility, aggregation behavior, and photophysical properties of the resulting NCs, influencing their suitability for specific applications. [, ]
Q11: What is known about the stability of 2,3-dicyanonaphthalene and its derivatives?
A11: The stability of 2,3-DCN and 2,3-NCs can vary depending on the specific substituents and environmental conditions. Research suggests that the photooxidative stability of benzonaphthoporphyrazines, a class of 2,3-NC derivatives, decreases with an increasing number of annelated naphtho groups. [] This highlights the importance of considering stability factors when designing 2,3-NC derivatives for specific applications, such as PDT. []
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